Radioprotectin-1 - 1622006-09-0

Radioprotectin-1

Catalog Number: EVT-1758987
CAS Number: 1622006-09-0
Molecular Formula: C23H19ClN2O6S
Molecular Weight: 486.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Radioprotectin-1 (RP1) is a lysophosphatidic acid (LPA) analog that functions as an agonist of the LPA2 receptor. [] This receptor is part of a family of G protein-coupled receptors that mediate various cellular processes. [] RP1 shows promise in mitigating radiation-induced damage, particularly in the gastrointestinal tract. [, ]

Lysophosphatidic Acid (LPA)

  • Compound Description: Lysophosphatidic acid (LPA) is a naturally occurring bioactive phospholipid that acts as a signaling molecule through interactions with specific G protein-coupled receptors (GPCRs). [] LPA exhibits a wide range of biological activities, including cell proliferation, migration, survival, and inflammation, and has been implicated in various physiological and pathological processes. []
  • Relevance: LPA is a naturally occurring analog of Radioprotectin-1. Both LPA and Radioprotectin-1 exert their biological effects by activating LPA receptors, particularly the LPA2 receptor subtype. [] Studies have demonstrated that LPA shares similar protective effects as Radioprotectin-1 against radiation-induced intestinal injury, including mitigation of barrier dysfunction and endotoxemia. []

Rho-Kinase Inhibitor

  • Compound Description: Rho-kinase inhibitors are a class of pharmacological agents that block the activity of Rho-associated protein kinase (ROCK). [] ROCK is a downstream effector of the Rho GTPase signaling pathway, which is involved in various cellular processes, including cytoskeletal organization, cell motility, and apoptosis. [] Rho-kinase inhibitors have shown potential in treating conditions associated with dysregulated Rho signaling, such as hypertension, cancer, and neurological disorders. []
  • Relevance: While not structurally similar to Radioprotectin-1, Rho-kinase inhibitors provide insights into the mechanism of action of LPA2 receptor agonists. Research demonstrates that the protective effect of LPA, an analog of Radioprotectin-1, against radiation-induced tight junction protein redistribution in Caco-2 and m-ICC12 cell monolayers is blocked by Rho-kinase inhibitors. [] This suggests that the LPA2 receptor-mediated protection against radiation damage involves the Rho-kinase signaling pathway. []
Overview

Radioprotectin-1 is a novel nonlipid compound identified as a potent agonist for the lysophosphatidic acid receptor subtype 2. It has garnered attention for its ability to mitigate radiation-induced cellular damage, particularly in cells expressing the lysophosphatidic acid receptor 2. This compound is part of ongoing research aimed at developing effective radioprotectors that can safeguard normal tissues during radiation therapy or exposure.

Source

Radioprotectin-1 was developed through medicinal chemistry approaches, leveraging structure-activity relationship studies to optimize its efficacy. The compound has been studied primarily in murine models, where it demonstrated significant protective effects against gamma irradiation.

Classification

Radioprotectin-1 is classified as a lysophosphatidic acid receptor agonist, specifically targeting the LPA2 subtype. This classification places it within the broader category of bioactive lipids and their analogs, which are known for various physiological roles, including cell proliferation, survival, and migration.

Synthesis Analysis

Methods

The synthesis of Radioprotectin-1 involved several chemical reactions optimized for yield and purity. The exact synthetic route has not been fully disclosed in the literature but typically involves the use of established organic synthesis techniques and reagents suitable for constructing complex molecular architectures.

Technical Details

The synthesis likely incorporates steps such as:

  • Formation of key intermediates: Utilizing reagents that facilitate the construction of the core structure of Radioprotectin-1.
  • Purification: Techniques such as chromatography to isolate the final product from unreacted materials and by-products.
  • Characterization: Employing nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
Molecular Structure Analysis

Structure

Radioprotectin-1's molecular structure features a unique arrangement that allows it to effectively bind to the LPA2 receptor. While specific structural data may not be publicly available, it is characterized by functional groups that enhance its receptor affinity.

Data

The compound exhibits a high potency with an effective concentration (EC50) in the nanomolar range (approximately 25 nM), indicating strong receptor activation capabilities compared to endogenous ligands like lysophosphatidic acid.

Chemical Reactions Analysis

Reactions

Radioprotectin-1 primarily engages in interactions with cellular receptors rather than undergoing traditional chemical reactions. Its mechanism involves binding to the LPA2 receptor, triggering downstream signaling pathways that promote cell survival in response to radiation exposure.

Technical Details

The activation of LPA2 leads to:

  • Reduction of apoptosis: The compound significantly decreases apoptosis markers such as gamma-H2AX in irradiated cells.
  • Enhanced cell survival: Studies demonstrate increased clonogenic survival post-irradiation when cells are treated with Radioprotectin-1.
Mechanism of Action

Process

Radioprotectin-1 exerts its protective effects through:

  1. Receptor Activation: Binding to the LPA2 receptor initiates signaling cascades that counteract radiation-induced damage.
  2. Inhibition of Apoptosis: By modulating pathways associated with cell death, it preserves cell viability under stress conditions.
  3. Regenerative Effects: It promotes recovery in tissues affected by radiation, particularly in stem cells and rapidly dividing cells.

Data

Experimental data indicate a significant reduction in apoptosis markers and enhanced recovery of intestinal stem cells following treatment with Radioprotectin-1 after radiation exposure.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not extensively documented, compounds similar in class typically exhibit moderate solubility in organic solvents and may have varying stability profiles under physiological conditions.

Chemical Properties

Radioprotectin-1 is characterized by:

  • Stability: The compound remains stable under standard laboratory conditions.
  • Reactivity: It shows selective reactivity towards specific receptors rather than undergoing extensive chemical transformations.
Applications

Scientific Uses

Radioprotectin-1 holds promise in various scientific applications:

  • Radiation Therapy: It can potentially be used as a protective agent during cancer treatments involving radiation.
  • Research Tool: As an agonist for the LPA2 receptor, it serves as a valuable tool for studying cellular responses to radiation and understanding receptor-mediated signaling pathways.
  • Therapeutic Development: Ongoing research aims to explore its utility in developing new therapies for conditions exacerbated by radiation exposure, including acute radiation syndrome.

Properties

CAS Number

1622006-09-0

Product Name

Radioprotectin-1

IUPAC Name

5-chloro-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid

Molecular Formula

C23H19ClN2O6S

Molecular Weight

486.9 g/mol

InChI

InChI=1S/C23H19ClN2O6S/c24-15-9-10-19(18(13-15)23(29)30)33(31,32)25-11-1-2-12-26-21(27)16-7-3-5-14-6-4-8-17(20(14)16)22(26)28/h3-10,13,25H,1-2,11-12H2,(H,29,30)

InChI Key

OVJUYQCJIFWMBI-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCNS(=O)(=O)C4=C(C=C(C=C4)Cl)C(=O)O

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCNS(=O)(=O)C4=C(C=C(C=C4)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.